molecular formula C19H24N2 B5710147 1-benzyl-4-(2,3-dimethylphenyl)piperazine

1-benzyl-4-(2,3-dimethylphenyl)piperazine

Cat. No. B5710147
M. Wt: 280.4 g/mol
InChI Key: XVPVYTHIRNGDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2,3-dimethylphenyl)piperazine, also known as BDMP, is a synthetic compound that belongs to the family of piperazine derivatives. BDMP has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.

Mechanism of Action

1-benzyl-4-(2,3-dimethylphenyl)piperazine acts as a partial agonist at several serotonin and dopamine receptors, including 5-HT1A, 5-HT2A, and D2 receptors. It also has affinity for alpha-adrenergic receptors. The exact mechanism of action of 1-benzyl-4-(2,3-dimethylphenyl)piperazine is not fully understood, but it is thought to modulate the activity of these neurotransmitter systems, leading to changes in neuronal function and behavior.
Biochemical and Physiological Effects:
1-benzyl-4-(2,3-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, modulation of ion channel activity, and alterations in gene expression. These effects are thought to underlie the behavioral and pharmacological effects of 1-benzyl-4-(2,3-dimethylphenyl)piperazine, which include changes in locomotor activity, anxiety-like behavior, and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-(2,3-dimethylphenyl)piperazine in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a valuable tool for studying the effects of these neurotransmitters on neuronal function and behavior. However, one limitation of 1-benzyl-4-(2,3-dimethylphenyl)piperazine is that its effects can be complex and difficult to interpret. In addition, the use of 1-benzyl-4-(2,3-dimethylphenyl)piperazine in lab experiments requires careful control of dosing and experimental conditions to ensure reliable results.

Future Directions

There are several future directions for research on 1-benzyl-4-(2,3-dimethylphenyl)piperazine. One area of interest is the development of more selective 1-benzyl-4-(2,3-dimethylphenyl)piperazine analogs that target specific neurotransmitter receptors. Another area of interest is the use of 1-benzyl-4-(2,3-dimethylphenyl)piperazine in animal models of drug addiction and other neuropsychiatric disorders. Finally, there is a need for further research on the long-term effects of 1-benzyl-4-(2,3-dimethylphenyl)piperazine on neuronal function and behavior, as well as its potential therapeutic applications in humans.
In conclusion, 1-benzyl-4-(2,3-dimethylphenyl)piperazine is a valuable tool for scientific research in the fields of pharmacology and neuroscience. Its high affinity for several neurotransmitter receptors makes it a useful tool for studying the effects of these neurotransmitters on neuronal function and behavior. Further research on 1-benzyl-4-(2,3-dimethylphenyl)piperazine and its analogs could lead to new insights into the mechanisms of neuropsychiatric disorders and the development of new therapeutic interventions.

Synthesis Methods

The synthesis of 1-benzyl-4-(2,3-dimethylphenyl)piperazine involves the reaction of benzyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic and recrystallization steps. The purity and yield of 1-benzyl-4-(2,3-dimethylphenyl)piperazine can be optimized through careful control of reaction conditions and purification methods.

Scientific Research Applications

1-benzyl-4-(2,3-dimethylphenyl)piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, drug addiction, and neuropharmacology. 1-benzyl-4-(2,3-dimethylphenyl)piperazine has been shown to have affinity for several neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. This makes it a valuable tool for studying the effects of these neurotransmitters on neuronal function and behavior.

properties

IUPAC Name

1-benzyl-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-7-6-10-19(17(16)2)21-13-11-20(12-14-21)15-18-8-4-3-5-9-18/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPVYTHIRNGDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(2,3-dimethylphenyl)piperazine

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